

# Spectroscopic Profile of 1-(3-Chloro-2-methylphenyl)ethanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(3-Chloro-2-methylphenyl)ethanol

Cat. No.: B2527753

[Get Quote](#)

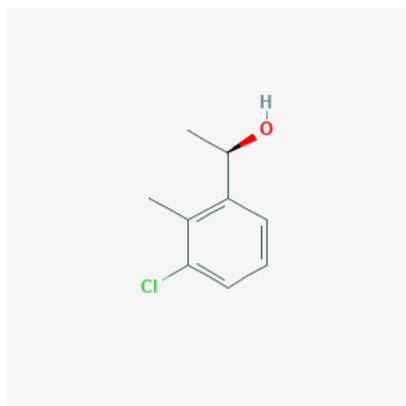
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **1-(3-chloro-2-methylphenyl)ethanol**. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

## Chemical Structure and Properties

Chemical Name: **1-(3-Chloro-2-methylphenyl)ethanol** Molecular Formula: C<sub>9</sub>H<sub>11</sub>ClO

Molecular Weight: 170.63 g/mol Structure:



## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(3-chloro-2-methylphenyl)ethanol**. These predictions are derived from the known spectral data of analogous compounds, including 1-(3-chlorophenyl)ethanol, 1-(2-methylphenyl)ethanol, and 1-(4-chloro-2-methylphenyl)ethanol.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR (Proton NMR)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.3-7.1	Multiplet	3H	Aromatic (Ar-H)
~5.0	Quartet	1H	CH-OH
~2.4	Singlet	3H	Ar-CH <sub>3</sub>
~1.9	Singlet	1H	OH
~1.5	Doublet	3H	CH <sub>3</sub> -CH

#### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ , ppm)	Assignment
~145	Aromatic (C-Cl)
~135	Aromatic (C-CH <sub>3</sub> )
~132	Aromatic (C-H)
~128	Aromatic (C-H)
~126	Aromatic (C-H)
~125	Aromatic (C-CHOH)
~70	CH-OH
~25	CH <sub>3</sub> -CH
~19	Ar-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3360	Strong, Broad	O-H stretch (alcohol)
~3030	Medium	C-H stretch (aromatic)
~2970	Medium	C-H stretch (aliphatic)
~1470	Medium	C=C stretch (aromatic)
~1080	Strong	C-O stretch (secondary alcohol)
~800	Strong	C-Cl stretch

## Mass Spectrometry (MS)

m/z Ratio	Relative Intensity	Assignment
170/172	High	$[M]^+$ (Molecular ion) with $^{35}\text{Cl}/^{37}\text{Cl}$ isotope pattern
155	Medium	$[M-\text{CH}_3]^+$
152	Medium	$[M-\text{H}_2\text{O}]^+$
137	High	$[M-\text{H}_2\text{O}-\text{CH}_3]^+$
111	Medium	$[\text{C}_7\text{H}_6\text{Cl}]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-25 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube.[1] The tube is then placed in the NMR spectrometer. For  $^1\text{H}$  NMR, a standard pulse sequence is used, and the spectrum is typically acquired within a few minutes.[2] For  $^{13}\text{C}$  NMR, a larger sample size or a longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus. [1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[3]

### Infrared (IR) Spectroscopy

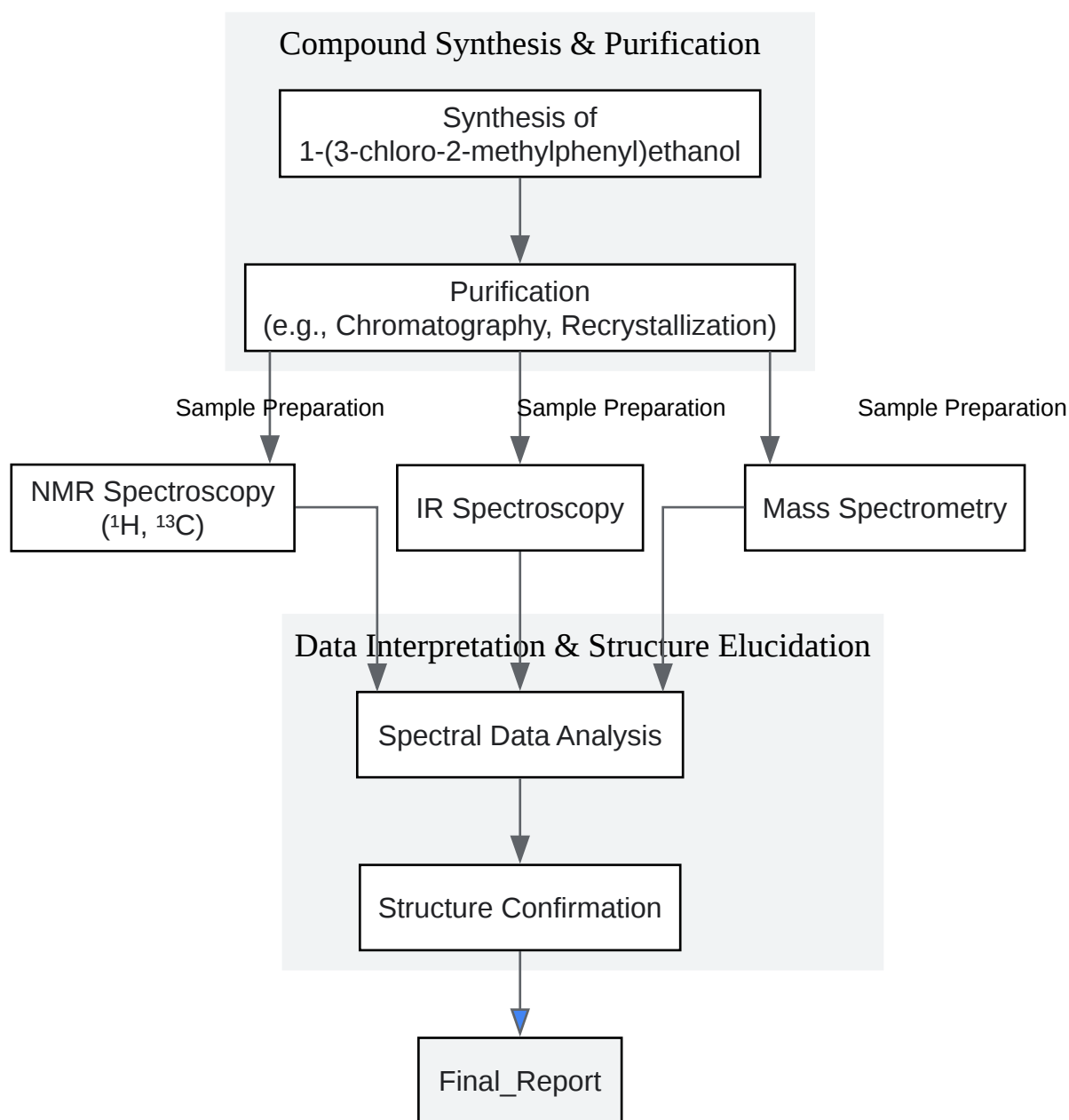
For a liquid sample, a drop of the neat compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. The sample is then placed in the IR spectrometer, and a beam of infrared light is passed through it.[4][5] The resulting spectrum shows the absorption of IR radiation at different wavenumbers, corresponding to the vibrational frequencies of the chemical bonds within the molecule.[6]

## Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).<sup>[7]</sup><sup>[8]</sup> The molecules are then ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).<sup>[9]</sup> The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.<sup>[7]</sup>

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound.



[Click to download full resolution via product page](#)

A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **1-(3-chloro-2-methylphenyl)ethanol**. Researchers are encouraged to obtain experimental data for this specific compound to confirm these predictions and further elucidate its chemical properties.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. rsc.org [rsc.org]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. webassign.net [webassign.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. biocompare.com [biocompare.com]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Chloro-2-methylphenyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2527753#1-3-chloro-2-methylphenyl-ethanol-spectroscopic-data-nmr-ir-ms]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)